molecular formula C6H4F4N2O2S B13514916 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide

5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B13514916
M. Wt: 244.17 g/mol
InChI Key: WASYACFVZCXHDX-UHFFFAOYSA-N
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Description

5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide is a fluorinated organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a fluorine atom at the 5th position, a trifluoromethyl group at the 6th position, and a sulfonamide group at the 3rd position of the pyridine ring. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and catalysts like palladium or copper complexes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological activities. The sulfonamide group can interact with active sites of enzymes, inhibiting their function and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure can result in enhanced stability, reactivity, and bioactivity compared to other similar compounds .

Biological Activity

5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide, commonly referred to as FTS, is a sulfonamide compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

FTS is characterized by the presence of a pyridine ring substituted with a fluorine atom and a trifluoromethyl group. Its molecular formula is C7H5F4N2O2S, and it is typically found as a white to yellow crystalline powder. The compound is highly soluble in both water and organic solvents, which enhances its utility in various biological assays.

The primary biological activity of FTS is attributed to its ability to inhibit the oncoprotein PRL-3 (phosphatase of regenerating liver-3), which plays a crucial role in cancer cell proliferation and metastasis. By selectively targeting PRL-3, FTS disrupts signaling pathways that are essential for tumor growth. Additionally, FTS has shown antibacterial and antifungal properties, likely through mechanisms involving enzyme inhibition or disruption of cellular processes in pathogens.

Anticancer Properties

FTS has demonstrated significant anticancer activity across various cancer cell lines. Notably, studies have reported:

  • Inhibition of Cancer Cell Proliferation : FTS has been shown to inhibit the growth of MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells with IC50 values of 1.75–9.46 μM, outperforming the standard chemotherapy agent 5-Fluorouracil (5-FU) .
  • Induction of Apoptosis : The compound increases levels of caspase 9, a key apoptosis marker, indicating its potential to induce programmed cell death in cancer cells .

Antimicrobial Activity

FTS exhibits promising antimicrobial properties:

  • Bacterial Inhibition : In vitro studies have shown that FTS possesses activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Fungal Activity : The compound also displays antifungal effects, although specific mechanisms remain to be fully elucidated.

Toxicity and Safety

Toxicological assessments indicate that FTS has low toxicity profiles in animal models. Studies have reported no adverse effects at doses up to 1000 mg/kg . However, long-term studies are necessary to fully understand its safety in humans.

Applications in Research and Industry

FTS's unique properties make it suitable for various applications:

  • Cancer Research : As a tool compound for studying PRL-3's role in cancer biology.
  • Drug Development : Potential lead compound for developing new anticancer or antimicrobial drugs.
  • Materials Science : Utilized as a building block for synthesizing functional materials due to its chemical stability and reactivity .

Comparative Analysis

The following table summarizes key biological activities of FTS compared to other fluorinated compounds:

CompoundActivity TypeIC50 (μM)Mechanism
FTSAnticancer1.75–9.46PRL-3 inhibition
5-FUAnticancer11.73Thymidylate synthase inhibition
Compound XAntibacterialVariesUnknown
Compound YAntifungalVariesUnknown

Case Studies

Recent studies have highlighted the efficacy of FTS in various contexts:

  • In Vitro Studies : Research demonstrated that FTS significantly reduced tumor cell viability in multiple cancer types.
  • Animal Models : Preliminary studies in mice showed favorable outcomes with minimal side effects when treated with FTS at therapeutic doses.

Properties

Molecular Formula

C6H4F4N2O2S

Molecular Weight

244.17 g/mol

IUPAC Name

5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide

InChI

InChI=1S/C6H4F4N2O2S/c7-4-1-3(15(11,13)14)2-12-5(4)6(8,9)10/h1-2H,(H2,11,13,14)

InChI Key

WASYACFVZCXHDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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